SBP-3264

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20ClN5O |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

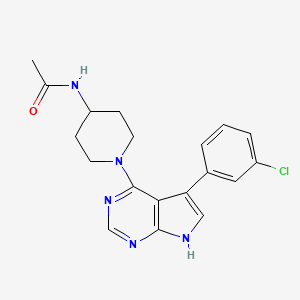

N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide |

InChI |

InChI=1S/C19H20ClN5O/c1-12(26)24-15-5-7-25(8-6-15)19-17-16(10-21-18(17)22-11-23-19)13-3-2-4-14(20)9-13/h2-4,9-11,15H,5-8H2,1H3,(H,24,26)(H,21,22,23) |

InChI Key |

AYRVYPOFYQSRNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCN(CC1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

SBP-3264: A Technical Guide to its Mechanism of Action in the Hippo Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-3264 is a potent, small-molecule inhibitor targeting the core Hippo pathway kinases, Serine/Threonine Kinase 3 (STK3, also known as MST2) and Serine/Threonine Kinase 4 (STK4, also known as MST1).[1][2] By directly inhibiting these upstream kinases, this compound effectively disrupts the canonical Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activators YAP and TAZ. This guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data from preclinical studies, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows. The data herein supports the role of this compound as a valuable chemical probe for studying Hippo signaling and as a promising therapeutic candidate, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2]

Core Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] The core of this pathway is a kinase cascade initiated by the STK3/4 (MST1/2) kinases. When the Hippo pathway is active, STK3/4 phosphorylate and activate the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) and the scaffold protein MOB1.[1] Activated LATS1/2 then phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This phosphorylation event leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing them from entering the nucleus and promoting gene transcription.

This compound functions as an ATP-competitive inhibitor of STK3 and STK4.[1][3] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation and activation of the downstream components LATS1/2 and MOB1.[1][3] This inhibition of the core kinase cascade results in YAP and TAZ remaining in a dephosphorylated, active state. Unphosphorylated YAP/TAZ translocate into the nucleus, where they bind to TEAD (TEA Domain) transcription factors to drive the expression of genes that regulate cell proliferation and suppress apoptosis.[1]

Quantitative Data

This compound demonstrates potent inhibition of STK3 and STK4 both in biochemical assays and in a cellular context. The following tables summarize the inhibitory activity of this compound and related compounds from the foundational study by Bata et al., 2022.[1]

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values for key compounds against STK3 and STK4 as determined by the ADP-Glo™ kinase assay. This compound (Compound 20) was identified as having the greatest potency against both kinases.[1]

| Compound | Structure (Reference) | STK4 IC50 (nM) | STK3 IC50 (nM) |

| 6 | Pyrrolopyrimidine Core | 35 ± 12 | 127 ± 22 |

| 20 (this compound) | Optimized Pyrrolopyrimidine | < 150 (Potent) | < 150 (Potent) |

| 32 | Pyrrolopyridine Scaffold | 66 ± 12 | 119 ± 48 |

| Data presented as mean ± SEM (n=3). Exact IC50 values for this compound are noted as highly potent in the source publication.[1] |

Table 2: Cellular Target Engagement (NanoBRET™ Assay)

This table shows the IC50 values for compounds in a live-cell NanoBRET™ assay, which measures the apparent affinity of the compound for its target kinase inside the cell. The novel inhibitors, including this compound, showed improved cellular potency over the reference STK3/4 inhibitor XMU-MP-1.[1]

| Compound | STK4 IC50 (nM) | STK3 IC50 (nM) |

| This compound (Compound 20) | 122 - 1100 range | 122 - 1100 range |

| XMU-MP-1 (Reference) | 1040 | 1510 |

| The specific IC50 value for this compound falls within the reported potent range for the series (122-1100 nM), significantly lower than the reference compound.[1] |

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its potency, selectivity, and cellular mechanism of action.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of STK3 and STK4.

-

ADP-Glo™ Kinase Assay (Initial Screen):

-

Recombinant STK3 or STK4 enzyme was incubated with the test compound (e.g., this compound) and a suitable substrate in reaction buffer.

-

The kinase reaction was initiated by the addition of ATP.

-

After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is used to produce a luminescent signal via a luciferase reaction.

-

Luminescence was measured, with lower signals indicating greater inhibition of kinase activity. IC50 values were calculated from dose-response curves.

-

-

PhosphoSens® CSox-based Sensor Assay (Orthogonal Validation):

-

This real-time kinetic assay utilizes a peptide substrate containing a fluorescent unnatural amino acid.

-

Reactions were prepared with 5.0 nM of STK3 or STK4 protein and ATP at its Kₘ concentration (75 μM for STK3, 140 μM for STK4).[1][4]

-

Test compounds were titrated into the reaction mixture.

-

Substrate phosphorylation was monitored in real-time by measuring the change in fluorescence intensity.

-

Initial reaction slopes were plotted against the logarithm of compound concentration to determine IC50 values and subsequently calculate Kᵢ values.[1]

-

Cellular Target Engagement and Pathway Activity Assays

Objective: To confirm that this compound engages STK3/4 within living cells and functionally modulates the Hippo pathway.

-

NanoBRET™ Intracellular Kinase Assay:

-

HEK293 cells were transiently transfected with a plasmid encoding the target kinase (STK3 or STK4) fused to NanoLuc® luciferase.

-

Transfected cells were seeded into plates and incubated.

-

Cells were treated with a specific NanoBRET™ tracer molecule, which reversibly binds to the kinase's ATP pocket.

-

This compound or other test compounds were added in a dose-response format to compete with the tracer.

-

After a 2-hour incubation, the BRET signal was measured. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement. IC50 values were determined from the dose-response curves.[1]

-

-

Western Blot for MOB1 Phosphorylation (Pharmacodynamic Marker):

-

HEK293 cells were pre-treated with this compound (or DMSO control) for 4 hours.

-

The Hippo pathway was subsequently activated using H₂O₂ (50 μM) for 2 hours to induce STK3/4 activity.[1]

-

Cells were lysed in an appropriate buffer containing phosphatase and protease inhibitors.

-

Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phosphorylated MOB1 (p-MOB1 Thr35) and total MOB1.

-

Following incubation with HRP-conjugated secondary antibodies, the signal was detected using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-MOB1/total MOB1 ratio indicates successful inhibition of STK3/4 by this compound.

-

-

YAP/TAZ-TEAD Luciferase Reporter Assay:

-

HEK293 cells were co-transfected with two plasmids: one containing a firefly luciferase gene under the control of a synthetic TEAD-responsive promoter (8xGTIIC) and a second plasmid containing a constitutively expressed Renilla luciferase for normalization.[1]

-

24 hours post-transfection, cells were treated with this compound or DMSO for 48 hours.

-

Cells were lysed, and the activities of both firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity was calculated. A decrease in this ratio indicates that the inhibitor is preventing YAP/TAZ-TEAD-mediated transcription, confirming functional inhibition of the Hippo pathway.[1]

-

Conclusion

This compound is a specific, potent inhibitor of the upstream Hippo pathway kinases STK3 and STK4. It effectively engages its targets in cellular models, leading to a robust inhibition of the canonical Hippo signaling cascade. This is evidenced by the reduction in phosphorylation of the downstream effector MOB1 and a functional decrease in YAP/TAZ-TEAD-mediated gene transcription. With favorable pharmacodynamic properties and demonstrated preclinical efficacy, particularly in AML models, this compound stands out as a critical tool for cancer research and a promising scaffold for the development of novel therapeutics targeting the Hippo pathway.[1][2]

References

- 1. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2023055731A1 - Inhibitors of serine/threonine protein kinase stk3 or stk4 and uses thereof - Google Patents [patents.google.com]

SBP-3264: A Potent and Selective Inhibitor of Hippo Pathway Kinases STK3 and STK4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-3264 is a potent and selective small-molecule inhibitor of the serine/threonine kinases STK3 (also known as MST2) and STK4 (also known as MST1), which are central components of the Hippo signaling pathway. This pathway plays a crucial role in the regulation of cell proliferation, apoptosis, and organ size. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers. This compound demonstrates significant therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML), where it exhibits synergistic anti-proliferative effects when combined with the BCL-2 inhibitor venetoclax (B612062). This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction

The Hippo signaling pathway is a key regulator of tissue homeostasis, and its dysregulation is a hallmark of several human cancers. The core of the pathway consists of a kinase cascade involving the STK3/4 (MST1/2) kinases, which phosphorylate and activate the LATS1/2 kinases. Activated LATS1/2, in turn, phosphorylate and inhibit the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of pro-proliferative and anti-apoptotic gene expression. In certain malignancies, including AML, aberrant Hippo pathway signaling contributes to uncontrolled cell growth and survival.

This compound has emerged as a promising therapeutic agent that targets the Hippo pathway by directly inhibiting the kinase activity of STK3 and STK4. Its high potency and selectivity offer a valuable tool for both basic research into Hippo signaling and as a potential clinical candidate for the treatment of AML and other cancers.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of STK3 and STK4.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, LATS1/2 and MOB1. This inhibition leads to the dephosphorylation and activation of YAP/TAZ, which can then be sequestered in the cytoplasm, preventing their nuclear functions that drive cell proliferation.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory potency of this compound against STK3 and STK4 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for its target kinases.

| Kinase | IC50 (nM) |

| STK3 (MST2) | 36 |

| STK4 (MST1) | 24 |

Cellular Target Engagement

The ability of this compound to engage its targets within a cellular context was confirmed using NanoBRET (Bioluminescence Resonance Energy Transfer) assays in HEK293 cells.

| Target | NanoBRET IC50 (nM) |

| STK3-NanoLuc | 122 |

| STK4-NanoLuc | 1100 |

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice were conducted to evaluate the drug-like properties of this compound. The following table summarizes key pharmacokinetic parameters after a single dose administration.

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Intravenous (IV) | 1 | 239 | 0.08 | 203 | 1.1 |

| Oral (PO) | 10 | 185 | 2 | 967 | 2.3 |

Synergy with Venetoclax in AML Cells

The synergistic anti-proliferative effect of this compound in combination with the BCL-2 inhibitor venetoclax was evaluated in the MOLM-13 AML cell line. Synergy was quantified using the Bliss independence model.

| Cell Line | Combination | Synergy Score (Bliss) |

| MOLM-13 | This compound + Venetoclax | 6.68 |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes the determination of IC50 values for this compound against STK3 and STK4.

Materials:

-

Recombinant human STK3 and STK4 enzymes

-

ADP-Glo™ Kinase Assay kit (Promega)

-

ATP

-

Substrate peptide (e.g., MOB1)

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO vehicle to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at the Km for each kinase (75 μM for STK3 and 140 μM for STK4).[1]

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)

This protocol details the measurement of this compound binding to STK3 and STK4 in live cells.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-STK3 and NanoLuc®-STK4 fusion proteins

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

96-well white plates

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmids and plate in 96-well plates.

-

24 hours post-transfection, prepare serial dilutions of this compound.

-

Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted this compound or DMSO vehicle.

-

Incubate the plate at 37°C in a CO2 incubator for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes using a BRET-capable plate reader.

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Determine the IC50 values by plotting the NanoBRET™ ratio against the logarithm of the this compound concentration.

Cell Viability and Synergy Assay

This protocol describes the evaluation of the anti-proliferative effects of this compound alone and in combination with venetoclax in the MOLM-13 AML cell line.[1]

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

Venetoclax

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed MOLM-13 cells into 96-well plates at a density of 5,000 cells per well.

-

Prepare a dose-response matrix of this compound and venetoclax.

-

Treat the cells with single agents or combinations and incubate for 72 hours at 37°C in a CO2 incubator.

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

-

Analyze the combination data using the Bliss independence model to determine synergy scores.

Visualizations

Figure 1. The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Figure 2. Experimental Workflow for the Preclinical Evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of the Hippo pathway kinases STK3 and STK4. Its ability to modulate this critical signaling pathway provides a valuable tool for cancer research. The preclinical data, particularly the synergistic activity with venetoclax in AML models, highlight the therapeutic potential of this compound. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the biological functions of the Hippo pathway and the development of novel therapeutic strategies targeting this pathway.

References

SBP-3264: A Potent and Selective Chemical Probe for Interrogating STK3/4 Kinase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/threonine-protein kinases 3 (STK3, also known as MST2) and 4 (STK4, also known as MST1) are central components of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the Hippo pathway is implicated in various cancers, making its components, including STK3 and STK4, attractive targets for therapeutic intervention. SBP-3264 is a potent and selective small molecule inhibitor of STK3 and STK4, developed as a valuable chemical probe to elucidate the biological functions of these kinases and explore their therapeutic potential, particularly in acute myeloid leukemia (AML).[1][4][5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its use, and a visualization of its place in the STK3/4 signaling pathway.

Quantitative Data Summary

This compound exhibits low nanomolar potency against both STK3 and STK4 in biochemical assays and demonstrates on-target engagement in cellular systems.[1] The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound Against STK3 and STK4

| Kinase | IC50 (nM) |

| STK3 | 20 |

| STK4 | < 10 |

Data extracted from Bata N, et al. J Med Chem. 2022 Jan 27;65(2):1352-1369.[6]

Table 2: Cellular Target Engagement of this compound

| Assay | Cell Line | Target | IC50 (nM) |

| NanoBRET™ | HEK293 | STK3 | 122 |

| NanoBRET™ | HEK293 | STK4 | < 100 |

Data extracted from Bata N, et al. J Med Chem. 2022 Jan 27;65(2):1352-1369.[1][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical Hippo signaling pathway, highlighting the role of STK3/4, and a general workflow for utilizing this compound as a chemical probe.

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on STK3/4.

Caption: A generalized experimental workflow for using this compound as a chemical probe.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are representative protocols based on the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human STK3 or STK4 enzyme

-

This compound

-

Substrate (e.g., myelin basic protein)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to STK3 or STK4 in living cells.

Materials:

-

HEK293 cells

-

NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector

-

Transfection reagent

-

NanoBRET™ tracer

-

This compound

-

Opti-MEM™ I Reduced Serum Medium

-

96-well white plates

Procedure:

-

Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and seed them into a 96-well white plate. Incubate for 24 hours.

-

Prepare serial dilutions of this compound.

-

Add the NanoBRET™ tracer and the diluted this compound to the cells in Opti-MEM™.

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.[1]

Western Blotting for Hippo Pathway Modulation

This method is used to assess the effect of this compound on the phosphorylation of downstream targets of STK3/4.

Materials:

-

AML cell line (e.g., MOLM-13)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Culture AML cells and treat with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a well-characterized chemical probe with high potency and selectivity for STK3 and STK4.[1][6] Its utility has been demonstrated in both biochemical and cellular contexts, making it an invaluable tool for investigating the roles of the Hippo pathway in normal physiology and disease states such as AML.[1][3] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to further unravel the complexities of STK3/4 signaling.

References

- 1. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|STK3/4 inhibitor ||DC Chemicals [dcchemicals.com]

The Discovery and Development of SBP-3264: A Novel Inhibitor of Hippo Pathway Kinases for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBP-3264 is a potent and selective small-molecule inhibitor of the serine/threonine kinases 3 and 4 (STK3/MST2 and STK4/MST1), key upstream regulators of the Hippo signaling pathway.[1] Identified through a structure-based drug design program, this compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML) and other hematological malignancies.[2] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation, apoptosis, and organ size.[1][3] Its dysregulation is implicated in the pathogenesis of various cancers. STK3 and STK4 are central components of this pathway, making them attractive targets for therapeutic intervention.[1][3] this compound was developed as a specific inhibitor of STK3/4 to explore their role in AML and as a potential treatment.[1][4] Preclinical studies have demonstrated that this compound effectively suppresses the proliferation of AML cells and acts synergistically with the BCL-2 inhibitor venetoclax.[4]

Discovery and Design

This compound was engineered through a focused structure-based design initiative that began with a series of pyrrolopyrimidine derivatives.[1] This effort led to the identification of potent inhibitors with low nanomolar efficacy against both STK3 and STK4.[1] Crystallization studies of an early compound in the series with STK4 revealed a two-point hinge binding within the ATP-binding pocket, providing crucial structural insights for further optimization.[1] This rational design approach culminated in the synthesis of this compound (also referred to as compound 20 in initial publications), which demonstrated superior potency, selectivity, and favorable pharmacokinetic properties.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of STK3 and STK4.[4] By binding to the ATP-binding site of these kinases, it blocks their catalytic activity, thereby inhibiting the downstream phosphorylation cascade of the Hippo pathway.[2] Specifically, inhibition of STK3/4 by this compound leads to a reduction in the phosphorylation of MOB1 (Mob kinase activator 1).[4] This, in turn, prevents the activation of LATS1/2 (large tumor suppressor kinases 1 and 2) and the subsequent phosphorylation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[3][4] Unphosphorylated YAP/TAZ are sequestered in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of TEAD (TEA domain) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[2] Notably, unlike the inhibitor XMU-MP-1, this compound does not lead to an increase in YAP/TAZ-TEAD activity.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Preclinical Data

In Vitro Potency and Selectivity

This compound exhibits low nanomolar potency against its primary targets, STK3 and STK4.[5] Cellular target engagement was confirmed using NanoBRET™ assays, which demonstrated a significant improvement in on-target activity compared to the previously reported STK3/4 inhibitor, XMU-MP-1, while also showing low off-target activity against LRRK2.[4]

| Target | Assay Type | IC50 (nM) | Reference |

| STK3 (MST2) | Biochemical | 40 | [1] |

| STK4 (MST1) | Biochemical | 26 | [1] |

| STK3 (in HEK293 cells) | NanoBRET™ | 122 - 1100 (range for potent compounds) | [4] |

| STK4 (in HEK293 cells) | NanoBRET™ | 122 - 1100 (range for potent compounds) | [4] |

In Vitro Efficacy in AML Cell Lines

The anti-proliferative effects of this compound were evaluated in various AML cell lines. The compound demonstrated significant activity, particularly in combination with the BCL-2 inhibitor venetoclax, where synergistic effects were observed.[4]

| Cell Line | Treatment | IC50 (µM) | Assay | Reference |

| MOLM-13 | This compound | 5.8 | CellTiter-Glo® | [4] |

| MV4-11 | This compound | 3.7 | CellTiter-Glo® | [4] |

| MOLM-13 | Venetoclax + 10 µM this compound | Synergistic Inhibition | CellTiter-Glo® | [4] |

Pharmacokinetic and Pharmacodynamic Properties in Mice

This compound displayed favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles in mice, including high plasma exposure, making it a suitable candidate for in vivo studies.[1][4]

| Parameter | Dose | Route | Value | Species | Reference |

| PK/PD Profile | Various | Oral/IP | Favorable, with high plasma exposure | Mouse | [4] |

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay was utilized to quantify the engagement of this compound with STK3 and STK4 in live cells.

Workflow Diagram:

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

-

Cell Transfection: HEK293 cells were transiently transfected with either a NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector for 24 hours.

-

Cell Plating: Transfected cells were seeded into 96-well plates.

-

Compound Addition: A 50 nM tracer and varying concentrations of this compound were added to the cells.

-

Incubation: The plates were incubated for 2 hours.

-

Signal Detection: NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor were added to the wells.

-

Data Acquisition: The Bioluminescence Resonance Energy Transfer (BRET) signal was measured using a luminometer. IC50 values were calculated from the resulting dose-response curves.

CellTiter-Glo® Cell Viability Assay

This assay was employed to determine the effect of this compound on the viability of AML cells.

Workflow Diagram:

Caption: Experimental workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

-

Cell Seeding: AML cell lines (e.g., MOLM-13, MV4-11) were seeded in 96-well plates.

-

Treatment: Cells were treated with a dose range of this compound, venetoclax, or a combination of both.

-

Incubation: The plates were incubated for 72 hours.

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.

-

Signal Stabilization: The plates were incubated at room temperature to stabilize the luminescent signal.

-

Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured. IC50 values were determined from the dose-response curves.

Conclusion

This compound is a novel, potent, and selective inhibitor of the Hippo pathway kinases STK3 and STK4.[1][4] Its development was guided by a structure-based design approach, resulting in a compound with excellent preclinical properties.[1] The demonstrated in vitro efficacy against AML cell lines, particularly the synergistic effects with venetoclax, highlights its potential as a valuable chemical probe for studying STK3/4 biology and as a promising candidate for further therapeutic development in the treatment of acute myeloid leukemia.[4] The detailed data and protocols provided herein are intended to facilitate continued research into the therapeutic applications of this compound and other modulators of the Hippo signaling pathway.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Unveiling SBP-3264: A Technical Guide to a Novel STK3/MST2 and STK4/MST1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBP-3264 is a potent, selective, and orally bioavailable small molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), the core upstream kinases of the Hippo signaling pathway.[1] Developed through a structure-based design approach, this compound has emerged as a critical chemical probe for elucidating the roles of STK3 and STK4 in cellular processes and a promising therapeutic candidate, particularly for acute myeloid leukemia (AML).[1] This technical guide provides an in-depth overview of this compound, its molecular targets, the relevant signaling pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.

The Hippo Signaling Pathway: The Central Role of STK3/MST2 and STK4/MST1

The Hippo signaling pathway is a crucial and evolutionarily conserved cascade that governs organ size, cell proliferation, and apoptosis.[1] STK3 (Mammalian Sterile 20-like kinase 2, MST2) and STK4 (Mammalian Sterile 20-like kinase 1, MST1) are central to this pathway.[1] When activated by upstream signals, STK3/4 form a complex with the scaffold protein SAV1 and phosphorylate the downstream kinases LATS1/2 and their co-activator MOB1. This phosphorylation event activates LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation, preventing their nuclear translocation where they would otherwise bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis. This compound inhibits STK3/4, thereby blocking this cascade and impacting cell fate.

Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound on the core kinases STK3/MST2 and STK4/MST1.

Quantitative Data for this compound

The inhibitory potency and cellular effects of this compound have been rigorously quantified.

Table 1: Biochemical and Cellular Inhibition Data for this compound

| Parameter | Target/Cell Line | Assay Method | Value | Reference |

|---|---|---|---|---|

| IC₅₀ | STK3 (MST2) | ADP-Glo™ Kinase Assay | 36 nM | |

| STK4 (MST1) | ADP-Glo™ Kinase Assay | 24 nM | ||

| STK3 (MST2) | NanoBRET™ Target Engagement | 130 nM | ||

| STK4 (MST1) | NanoBRET™ Target Engagement | 39 nM | ||

| Kᵢ | STK3 (MST2) | Isothermal Titration Calorimetry | 11 nM | |

| STK4 (MST1) | Isothermal Titration Calorimetry | 4.4 nM | ||

| GI₅₀ | MOLM-14 (AML) | CellTiter-Glo® (72h) | 0.94 µM |

| | MV-4-11 (AML) | CellTiter-Glo® (72h) | 1.2 µM | |

Detailed Experimental Protocols

This section provides detailed methodologies for the pivotal experiments cited in the characterization of this compound.

ADP-Glo™ Kinase Assay for IC₅₀ Determination

This luminescent assay quantifies kinase activity by measuring ADP production.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal via luciferase.

-

Materials:

-

Recombinant human STK3 or STK4 (full-length)

-

Substrate: Myelin Basic Protein (for STK3) or Axltide (for STK4)

-

ATP (50 µM final concentration)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White opaque 384-well assay plates

-

-

Protocol:

-

Prepare a 10-point serial dilution of this compound (3-fold dilutions starting from 30 µM) in DMSO.

-

Dispense 50 nL of the compound dilutions into the assay plate.

-

Add 2.5 µL of a solution containing the kinase (5.0 nM final concentration) and substrate to each well.

-

Initiate the reaction by adding 2.5 µL of ATP solution (50 µM final concentration).

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.

-

Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 40 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate IC₅₀ values using a non-linear regression curve fit.

-

AML Cell Proliferation Assay for GI₅₀ Determination

This assay measures the growth inhibitory effect of this compound on cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Materials:

-

MOLM-14 or MV-4-11 human AML cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin

-

This compound (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White opaque 96-well cell culture plates

-

-

Protocol:

-

Seed 5,000 cells per well in 100 µL of complete medium into the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Determine the GI₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

-

Western Blot for Hippo Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key Hippo pathway proteins.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., phosphorylated MOB1).

-

Materials:

-

HEK293T cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MOB1 (Thr35), anti-MOB1

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Chemiluminescent substrate (ECL)

-

-

Protocol:

-

Plate HEK293T cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 4 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample and separate on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and a chemiluminescence imaging system.

-

Workflow for this compound Characterization

The evaluation of this compound follows a systematic and logical progression from initial biochemical characterization to cellular and in vivo assessment.

Figure 2: A logical workflow for the comprehensive characterization of the STK3/4 inhibitor this compound.

Conclusion

This compound is a highly valuable tool for the scientific community. Its well-defined potency and selectivity for STK3/MST2 and STK4/MST1, combined with its demonstrated cellular activity and favorable in vivo properties, make it an excellent probe for dissecting the complexities of the Hippo signaling pathway. Furthermore, its efficacy in AML models underscores its potential for further preclinical and clinical development as a novel anti-cancer agent. The data and protocols presented in this guide offer a robust framework for researchers utilizing this compound in their studies.

References

SBP-3264: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBP-3264 has emerged as a potent and selective small-molecule inhibitor of the serine/threonine kinases STK3 (MST2) and STK4 (MST1), central components of the Hippo signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a specific focus on its profound effects on inducing apoptosis in cancer cells, particularly in the context of Acute Myeloid Leukemia (AML). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers. This compound, also referred to as compound 20, was developed as a pyrrolopyrimidine derivative that potently inhibits STK3 and STK4.[1][2] By targeting these apical kinases in the Hippo pathway, this compound offers a promising therapeutic strategy to reactivate downstream pro-apoptotic signals. Notably, this compound has demonstrated synergistic effects with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax (B612062), highlighting its potential in combination therapies for hematological malignancies.[1][2]

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects by inhibiting STK3/MST2 and STK4/MST1. This inhibition prevents the phosphorylation and activation of their downstream targets, including LATS1/2 and MOB1.[2] In the absence of this phosphorylation cascade, the transcriptional coactivators YAP and TAZ are retained in the cytoplasm and cannot enter the nucleus to promote the expression of pro-proliferative and anti-apoptotic genes. While the precise downstream events linking Hippo pathway inhibition by this compound to apoptosis are still under investigation, it is understood to involve the activation of tumor suppressor genes like TP53, leading to the initiation of the apoptotic cascade.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the anti-proliferative and potential pro-apoptotic effects of this compound in Acute Myeloid Leukemia (AML) cell lines. The inhibition of cell viability is considered a direct consequence of apoptosis induction.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines [2]

| Cell Line | Compound | IC50 (nM) for Cell Viability |

| MOLM-13 | This compound | 150 |

| MV4:11 | This compound | < 150 |

Table 2: Synergistic Anti-proliferative Effects of this compound with Venetoclax in AML Cell Lines [2]

| Cell Line | Treatment | IC50 (nM) of Venetoclax | Fold-Shift in IC50 |

| MOLM-13 | Venetoclax alone | 2.5 | - |

| MOLM-13 | Venetoclax + 10 µM this compound | 0.5 | 5 |

| MV4:11 | Venetoclax alone | > 10,000 | - |

| MV4:11 | Venetoclax + 10 µM this compound | 2,000 | > 5 |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and its effect on apoptosis.

Cell Viability Assay (As performed for this compound)[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4:11)

-

RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

Venetoclax (optional, for synergy studies)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed AML cells in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of this compound (and/or venetoclax for synergy studies) or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter variable slope equation.

Western Blot Analysis for Hippo Pathway Inhibition[2]

Objective: To assess the on-target activity of this compound by measuring the phosphorylation of MOB1, a downstream target of STK3/4.

Materials:

-

HEK293 cells (or other suitable cell line)

-

This compound

-

H2O2 (to induce MOB1 phosphorylation)

-

Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MOB1, anti-total-MOB1

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound or DMSO for a specified time (e.g., 4 hours).

-

Induce MOB1 phosphorylation by treating with H2O2 (e.g., 50 µM) for an additional 2 hours.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using ECL reagents and an imaging system.

-

Quantify band intensities and normalize phosphorylated MOB1 levels to total MOB1.

Annexin V/Propidium Iodide Apoptosis Assay (General Protocol)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase-3 Activity Assay (General Protocol)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.

Materials:

-

AML cell lines

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit

-

Microplate reader

Procedure:

-

Treat cells with this compound.

-

Lyse the cells according to the kit manufacturer's protocol.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Quantify caspase-3 activity based on the signal generated, normalized to protein concentration.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for assessing its apoptotic effects.

Caption: this compound inhibits STK3/4, leading to apoptosis.

Caption: Experimental workflow for evaluating this compound-induced apoptosis.

Conclusion

This compound is a promising inhibitor of the Hippo pathway kinases STK3 and STK4, with demonstrated efficacy in inducing apoptosis in AML cells. Its synergistic activity with venetoclax underscores its potential as a valuable component of combination therapies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and to aid in the development of novel anti-cancer strategies targeting the Hippo signaling pathway. Further investigation is warranted to fully elucidate the downstream molecular events of this compound-mediated apoptosis and to explore its efficacy in a broader range of malignancies.

References

A Technical Guide to the Structural Analysis of SBP-3264 Binding to the Serine/Threonine Kinase MST1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical interactions between the small molecule inhibitor SBP-3264 and its target, the mammalian Sterile 20-like kinase 1 (MST1), also known as Serine/Threonine Kinase 4 (STK4). This compound is a potent inhibitor of the Hippo signaling pathway kinases MST1 and MST2 (STK3), which are critical regulators of cell proliferation, differentiation, and apoptosis.[1][2][3][4][5] Understanding the precise binding mechanism of this compound to MST1 is crucial for the development of targeted therapies, particularly in the context of diseases like acute myeloid leukemia (AML).[1][3][4][5][6]

Quantitative Analysis of this compound Binding to MST1

The binding affinity and inhibitory potency of this compound and related compounds against MST1 have been characterized using various biochemical and biophysical assays. The following table summarizes the key quantitative data available.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | STK4/MST1 | Kinase Assay | IC50 | Low nanomolar | [1][3][4][5] |

| Compound 6 (precursor) | STK4/MST1 | X-ray Crystallography | Resolution | 2.58 Å | [3][6] |

| IHMT-MST1-58 (comparative inhibitor) | MST1 | Kinase Assay | IC50 | 23 nM | [7] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the structural and functional characterization of the this compound:MST1 interaction.

X-Ray Crystallography of the MST1:Inhibitor Complex

The crystal structure of the MST1 kinase domain in complex with a pyrrolopyrimidine inhibitor provides atomic-level insights into the binding mode. The following protocol is a generalized procedure based on established methods for protein-ligand crystallography.[8][9][10][11][12]

a. Protein Expression and Purification:

-

The kinase domain of human STK4 (MST1) is expressed in a suitable host system, such as E. coli or insect cells.

-

The protein is then purified using a series of chromatography steps, including affinity, ion-exchange, and size-exclusion chromatography, to achieve high purity.

b. Co-crystallization:

-

The purified MST1 kinase domain is incubated with a molar excess of the inhibitor (e.g., compound 6, a precursor to this compound) to ensure complex formation.[8][12]

-

The protein-ligand complex is concentrated to a suitable concentration for crystallization, typically 10-20 mg/mL.[8]

-

Crystallization screening is performed using various commercially available or custom-made screens to identify initial crystallization conditions. This is often done using vapor diffusion methods (sitting or hanging drop).

-

Optimization of the initial hits is carried out by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

c. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The collected data are processed (indexed, integrated, and scaled) using appropriate software.

-

The structure is solved by molecular replacement using a known kinase domain structure as a search model.

-

The inhibitor molecule is then fitted into the electron density map, and the entire complex is refined to produce the final atomic model.[11] The crystal structure of STK4 in complex with compound 6 was determined at a resolution of 2.58 Å.[3][6]

Kinase Inhibition Assay

To determine the inhibitory potency (IC50) of this compound against MST1, a kinase activity assay is performed.[13]

a. Reagents and Materials:

-

Recombinant human STK4 (MST1) kinase.

-

Substrate peptide (e.g., Axltide).[13]

-

ATP.

-

This compound at various concentrations.

-

Kinase assay buffer.

-

A detection reagent to measure ATP consumption (e.g., Kinase-Glo™ Max).[13]

b. Procedure:

-

A master mix containing kinase assay buffer, ATP, and the substrate peptide is prepared.[13]

-

Serial dilutions of this compound are prepared and added to the wells of a microplate.

-

The kinase reaction is initiated by adding the diluted MST1 enzyme to the wells.

-

The reaction is incubated at 30°C for a defined period (e.g., 45 minutes).[13]

-

After incubation, the detection reagent is added, which generates a luminescent signal inversely proportional to the kinase activity (as it measures remaining ATP).

-

Luminescence is read using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. This compound exhibits low nanomolar potency against STK3 and STK4.[1][3][4][5]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.[14][15][16]

a. Immobilization of MST1:

-

Recombinant MST1 protein is diluted in an appropriate immobilization buffer.[17]

-

The protein is immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

-

The surface is then deactivated to block any remaining active esters.[17]

b. Kinetic Analysis:

-

A stock solution of this compound is prepared in 100% DMSO and then serially diluted in running buffer to create a range of concentrations.[17]

-

The diluted this compound solutions (analyte) are injected over the immobilized MST1 (ligand) at a constant flow rate.

-

The association of this compound to MST1 is monitored as an increase in the SPR signal (measured in Resonance Units, RU).

-

Following the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the complex.

-

The sensor surface is regenerated between different analyte concentrations if necessary.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations of Pathways and Workflows

The Hippo Signaling Pathway

The Hippo pathway is a key signaling cascade that regulates organ size by controlling cell proliferation and apoptosis. MST1 and MST2 are core components of this pathway.[1][2][3][4][5]

Caption: The Hippo signaling pathway illustrating the role of MST1/MST2 and the inhibitory action of this compound.

X-Ray Crystallography Workflow

This diagram outlines the major steps involved in determining the crystal structure of a protein-ligand complex.

Caption: A simplified workflow for determining the 3D structure of a protein-ligand complex via X-ray crystallography.

Structural Insights into this compound Binding

The crystal structure of the MST1 kinase domain with a precursor inhibitor revealed that the compound binds in the ATP-binding pocket.[3][6] this compound, a pyrrolopyrimidine derivative, achieves its high potency through specific interactions with key residues in this pocket.[1][3][4][5] Notably, it forms two-point hydrogen bond contacts with the hinge region backbone residues, specifically with Glu103 and Cys105.[3][18] This interaction is a hallmark of many kinase inhibitors and is crucial for potent and selective inhibition. The binding of the inhibitor stabilizes a closed conformation of the kinase domain, preventing ATP from binding and inhibiting its catalytic activity.[18]

Caption: Logical relationship of this compound binding to the MST1 ATP pocket, highlighting key interactions.

References

- 1. Collection - Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6yat - Crystal structure of STK4 (MST1) in complex with compound 6 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Hippo (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 12. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosensingusa.com [biosensingusa.com]

- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Preliminary Studies on SBP-3264 in Cancer Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical data available for SBP-3264, a novel inhibitor of the Hippo signaling pathway kinases STK3/MST2 and STK4/MST1. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for various cancers, with a primary focus on Acute Myeloid Leukemia (AML).

Core Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the serine/threonine-protein kinases 3 (STK3, also known as MST2) and 4 (STK4, also known as MST1). These kinases are key upstream components of the Hippo signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis.[1]

By binding to the ATP-binding site of STK3 and STK4, this compound inhibits their kinase activity.[2] This leads to a reduction in the phosphorylation of downstream targets, including MOB kinase activator 1 (MOB1). A key distinction of this compound is that, unlike some other Hippo pathway inhibitors, it does not lead to an increase in the transcriptional activity of the downstream effectors YAP and TAZ with the TEAD transcription factors.[2] The anti-proliferative effects of this compound in cancer models, particularly in hematological malignancies, are linked to the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Parameter | Value (nM) | Reference |

| STK3 (MST2) | NanoBRET™ Target Engagement | IC₅₀ | 1100 | [1] |

| STK4 (MST1) | NanoBRET™ Target Engagement | IC₅₀ | 122 | [1] |

Note: The NanoBRET™ assay measures target engagement within living cells.

Table 2: In Vitro Anti-Proliferative Activity in AML Cell Lines

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| MOLM-13 | CellTiter-Glo® | GI₅₀ | 5.8 | [3] |

Table 3: In Vitro Synergy with Venetoclax (B612062) in AML

| Cell Line | Combination Agent | Analysis Model | Synergy Score | Interpretation | Reference |

| MOLM-13 | Venetoclax | Bliss Independence | 6.68 | Synergistic | [1] |

Table 4: In Vivo Pharmacodynamics in Mice

| Mouse Strain | Administration | Dose (mg/kg) | Time Point | Biomarker | Result | Reference |

| C57BL/6 | Intraperitoneal | 20 | 1 hour | p-MOB1 (liver) | Reduced levels | [1] |

Note: Detailed pharmacokinetic and in vivo efficacy data are not yet publicly available.

Key Experimental Protocols

In Vitro Kinase Inhibition: NanoBRET™ Target Engagement Assay

Objective: To quantify the intracellular potency of this compound against STK3 and STK4.

Methodology:

-

HEK293 cells were cultured and transfected with either a NanoLuc®-STK3 or NanoLuc®-STK4 fusion vector.

-

After 24 hours, the transfected cells were seeded into 96-well plates.

-

A NanoBRET™ tracer and varying concentrations of this compound were added to the cells.

-

The plates were incubated for 2 hours at 37°C.

-

NanoBRET™ signal was measured using a luminescent plate reader.

-

IC₅₀ values were calculated from the dose-response curves.[1]

Cell Viability Assay: CellTiter-Glo®

Objective: To determine the anti-proliferative effect of this compound on AML cell lines.

Methodology:

-

MOLM-13 or MV4:11 cells were seeded in 96-well plates.[1]

-

Cells were treated with a range of concentrations of this compound or DMSO as a vehicle control.

-

Plates were incubated for a specified period (e.g., 72 hours).

-

CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature to stabilize the luminescent signal.

-

Luminescence was measured using a plate reader.

-

The half-maximal growth inhibition (GI₅₀) values were calculated from the resulting dose-response curves.[3]

Western Blot Analysis for Pharmacodynamic Readout

Objective: To assess the effect of this compound on the phosphorylation of downstream targets in the Hippo pathway.

Methodology:

-

Cell Lysate Preparation: HEK293 cells were treated with this compound or DMSO. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

In Vivo Tissue Lysate Preparation: C57BL/6 mice were administered this compound via intraperitoneal injection. At the designated time point, liver tissue was harvested and homogenized in lysis buffer.[1]

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-MOB1, total MOB1, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify protein levels.[1]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow: In Vitro Synergy Analysis

Caption: Workflow for assessing the synergy between this compound and venetoclax.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its potential as a targeted therapeutic agent for cancers with a dependency on the Hippo signaling pathway, particularly AML. Its potent and selective inhibition of STK3/4, coupled with a distinct mechanism that does not activate YAP/TAZ-TEAD transcription, warrants further investigation. The synergistic activity with the BCL-2 inhibitor venetoclax is particularly promising for combination therapy strategies in AML.

Future studies should focus on:

-

Comprehensive in vivo efficacy studies in various AML xenograft and patient-derived xenograft (PDX) models to establish anti-tumor activity and survival benefit.

-

Detailed pharmacokinetic profiling to determine the oral bioavailability and optimize dosing schedules.

-

Expansion of preclinical studies to other hematological malignancies and solid tumors where the Hippo pathway is implicated.

-

Identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.

This technical guide provides a foundational understanding of this compound and is intended to facilitate the design and execution of subsequent non-clinical and clinical development programs.

References

Methodological & Application

Navigating In Vitro Assays: Application Notes for SBP-3264 and mGluR5 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SBP-3264 and selective mGluR5 antagonists in in vitro assays. It is important to note a critical distinction at the outset: This compound is an inhibitor of the Hippo signaling pathway kinases STK3/MST2 and STK4/MST1 and does not target the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

This guide is therefore structured into two main sections. The first section details the application of this compound in the context of its validated targets within the Hippo pathway. The second section, addressing the initial interest in mGluR5, provides comprehensive protocols for two widely-used and specific mGluR5 antagonists: MPEP and MTEP.

Section 1: this compound - A Potent Inhibitor of Hippo Pathway Kinases

This compound is a valuable chemical probe for investigating the roles of STK3 (MST2) and STK4 (MST1) in cellular processes such as proliferation and apoptosis, particularly in the context of cancer research.[1] It has demonstrated low nanomolar potency against both kinases.[1]

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| STK3 (MST2) IC50 | Low nanomolar | Biochemical Assay | [1] |

| STK4 (MST1) IC50 | Low nanomolar | Biochemical Assay | [1] |

| Effective Concentration | 10 µM | HEK293 Cells (for Hippo pathway inhibition) | |

| Effective Concentration | 10 µM | MOLM-13 (Acute Myeloid Leukemia) Cells (for cell viability) |

This compound Signaling Pathway

The Hippo signaling pathway plays a crucial role in controlling organ size and tissue homeostasis by regulating cell proliferation and apoptosis. This compound inhibits the upstream kinases STK3 and STK4, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ, which in turn regulate gene expression.

Experimental Protocols for this compound

General Experimental Workflow for In Vitro Assays

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of acute myeloid leukemia (AML) cells, such as the MOLM-13 cell line.

Materials:

-

This compound

-

AML cell line (e.g., MOLM-13)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Hippo Pathway Inhibition

This protocol is designed to detect the inhibition of STK3/4 by this compound through the downstream marker, phosphorylated MOB1 (p-MOB1).

Materials:

-

This compound

-

HEK293 cells (or other suitable cell line)

-

6-well plates

-

Complete culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-MOB1, anti-MOB1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-MOB1.

Section 2: mGluR5 Antagonists - MPEP and MTEP

For researchers interested in the mGluR5 receptor, 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are highly selective and widely used negative allosteric modulators. MTEP is generally considered to have higher selectivity and fewer off-target effects than MPEP.[2]

Quantitative Data for mGluR5 Antagonists

| Compound | Parameter | Value | Assay | Reference |

| MPEP | IC50 (quisqualate-stimulated PI hydrolysis) | 36 nM | Human mGluR5a expressing cells | |

| MTEP | IC50 (displacement of [3H]methoxymethyl-MTEP) | Low nanomolar | Rat cortical neurons | [3] |

| MTEP | Effective Concentration (inhibition of CHPG-induced PI hydrolysis) | 0.02 - 0.2 µM | Rat cortical neuronal cultures | [3] |

| MTEP | Concentration for cell treatment | 100 - 200 µM | SMB-S15 cells | [4] |

mGluR5 Signaling Pathway

Activation of the Gq-coupled mGluR5 receptor by glutamate leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Experimental Protocols for mGluR5 Antagonists

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs) following the activation of mGluR5 and its inhibition by antagonists.

Materials:

-

MPEP or MTEP

-

mGluR5 agonist (e.g., CHPG)

-

Rat cortical neuronal cultures (or other suitable cells expressing mGluR5)

-

96-well plates

-

myo-[3H]inositol

-

Locke's buffer

-

LiCl

-

Dowex resin

-

Scintillation fluid and counter

Procedure:

-